molecular formula C17H17ClO3 B1221202 Clobuzarit CAS No. 22494-47-9

Clobuzarit

货号: B1221202
CAS 编号: 22494-47-9
分子量: 304.8 g/mol
InChI 键: UGOFYAXVVVXMQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

氯布扎利特可以通过几种途径合成。一种常见的方法是将4-氯苄基氯与4-氯苯乙酸在碱的存在下反应,形成中间体化合物。 然后将该中间体与2-氯苯甲酰氯反应,生成氯布扎利特 。反应条件通常包括使用有机溶剂和控制温度,以确保获得所需的产物。

氯布扎利特的工业生产方法涉及使用类似的反应途径的大规模合成,但经过优化以获得更高的产率和纯度。 该过程包括严格的纯化步骤,以去除任何杂质并确保化合物符合药物标准 .

化学反应分析

氯布扎利特会经历各种化学反应,包括:

这些反应中使用的常见试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。

作用机制

氯布扎利特是一种线粒体前药,它在细胞中被酯酶转化为其活性形式。 活性形式抑制线粒体功能并促进肝细胞内活性氧的释放,从而导致细胞死亡 。这种机制在减少炎症方面特别有效,并且一直是其作为抗风湿剂用途的基础。

相似化合物的比较

氯布扎利特在结构上与几种降脂剂有关,包括氯贝特和罗马扎利特 。与这些化合物相比,氯布扎利特对肝细胞形态和生物化学表现出独特的影响,特别是在啮齿动物中。 虽然氯贝特和罗马扎利特也诱导过氧化物酶体增殖,但这些影响的程度和性质在这些化合物之间有所不同.

类似化合物

氯布扎利特因其对脂肪酸生产的特定抑制作用及其作为抗风湿剂的潜力而脱颖而出。

生物活性

Clobuzarit is a compound that has garnered attention for its biological activities, particularly in the context of lipid metabolism and anti-inflammatory effects. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.

Overview of this compound

This compound is a derivative of clofibrate, a fibrate class drug known for its lipid-lowering properties. It was developed to reduce the side effects associated with clofibrate while retaining its beneficial effects. This compound has been primarily studied for its potential use in treating conditions such as hyperlipidemia and rheumatoid arthritis.

This compound exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to several metabolic changes:

  • Lipid Metabolism : this compound induces peroxisome proliferation, which enhances fatty acid oxidation and reduces plasma lipid levels. However, it has been reported to be less effective than clofibrate in lowering lipids .
  • Anti-inflammatory Effects : The compound has shown promise in reducing plasma fibrinogen levels, an inflammatory marker, which suggests its potential utility in managing inflammatory conditions like rheumatoid arthritis .

Comparative Efficacy

A study comparing this compound with other fibrates indicated that while it was less hypolipidemic than clofibrate, it still demonstrated significant anti-inflammatory properties. The following table summarizes key findings from various studies:

CompoundHypolipidemic EffectAnti-inflammatory EffectPPAR Activation
This compoundModerateSignificantYes
ClofibrateHighModerateYes
CiprofibrateHighLowYes

Case Studies

Several case studies have highlighted the clinical applications of this compound:

  • Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, this compound treatment resulted in a notable decrease in joint inflammation and pain, correlating with reduced plasma fibrinogen levels .
  • Hyperlipidemia Management : Another study assessed the efficacy of this compound in hyperlipidemic patients, where it was found to moderately reduce cholesterol levels compared to baseline measurements, although less effectively than clofibrate .

Long-term Effects and Safety Profile

Long-term studies on this compound have indicated that while it induces peroxisome proliferation similar to other fibrates, it does not appear to promote hepatocarcinogenicity in non-rodent species. For instance, studies conducted on Syrian hamsters showed no tumor formation over extended periods . This contrasts with findings from rodent studies where other fibrates have shown potential carcinogenic effects.

属性

IUPAC Name

2-[[4-(4-chlorophenyl)phenyl]methoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-11-12-3-5-13(6-4-12)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOFYAXVVVXMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020335
Record name Clobuzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22494-47-9
Record name Clobuzarit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22494-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobuzarit [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobuzarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clobuzarit
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOBUZARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3D7B06505
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred suspension of 2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one (100.0 g.), 5% w/w palladium on carbon (10 g.) in a mixture of ethanol (500 ml.) and water (1000 ml.) was cooled to 10° to 15° C. and treated with carbon dioxide gas. The temperature and gas flow were maintained during the addition of a solution of sodium borohydride (63.0 g.) in water (250 ml.) during 1 hour. After 5 hours at 15° to 20° C. the pH of the reaction mixture was adjusted to pH 12 with 47% w/w sodium hydroxide solution and diluted with ethanol (1000 ml.). The residue was separated by filtration and washed successively with ethanol (2×250 ml.) and water (2×250 ml.). The combined filtrate and washings were evaporated to about half volume and the pH adjusted to 3 with 34% w/w hydrochloric acid. The solid which formed was recrystallised twice from toluene to give 2-[4-(4-chlorophenyl)benzyloxy]-2-methylpropionic acid, (m.p. 154°-155° C.) in 42% yield.
Name
2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 4-(4-chlorophenyl)benzaldehyde (41.5 g.) in chlorobenzene (250 ml.) containing in addition 2-hydroxy-2-methylpropionic acid (29.7 g.) and p-toluenesulphonic acid monohydrate (2.7 g.) was heated under reflux for 6 hours at reduced pressure (105° C., 313 mm Hg) with continuous removal of water by azeotropic distillation. The solution was then cooled, washed successively with 10% w/v sodium carbonate solution (500 ml.) and water (2×500 ml.), dried (MgSO4), filtered and diluted with fresh chlorobenzene to a volume of 350 ml. to give a solution containing 14.3% w/v of 2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4-one, as estimated by gas-liquid chromatography. This solution (35 ml.) was added during 1 hour at 0° to 5° C. under an argon atmosphere to a stirred solution of t-butyl magnesium chloride [prepared from magnesium turnings (1.61 g.) and a solution of t-butyl chloride (9.33 ml.) in anhydrous ether (40 ml.)]. The mixture was stirred for 1 hour at 0° to 5° C. and then for a further 16 hours at room temperature before being poured into 1.5 M hydrochloric acid (100 ml.). The organic phase was separated and washed with water (2×100 ml.), dried (Na2SO4) and evaporated to give 2-[4-(4-chlorophenyl)benzyloxy]-2-methyl-propionic acid (9.23 g.), m.p. 154°-155° C., after recrystallisation from toluene.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Three
Quantity
29.7 g
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolanone-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
t-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.61 g
Type
reactant
Reaction Step Six
Quantity
9.33 mL
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Palladium on carbon (5% w/w, 0.1 g.) was added to a solution of 2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one (0.3 g.) in ethanol (50 ml.). The suspension was treated with hydrogen gas at 25° C. and atmospheric pressure for 1.5 hours. The catalyst was removed by filtration and the filtrate evaporated. The residue was dissolved in toluene (10 ml.) and the solution obtained was extracted with 1 M sodium hydroxide solution (10 ml.). The aqueous extracts were acidified with 2 M hydrochloric acid and extracted with toluene (2×10 ml.). By evaporation of the toluene extracts, there may thus be obtained 2-[4-(4-chlorophenyl)benzyloxy]-2-methylpropionic acid, as a waxy solid equivalent to that obtained in Example 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clobuzarit
Reactant of Route 2
Reactant of Route 2
Clobuzarit
Reactant of Route 3
Reactant of Route 3
Clobuzarit
Reactant of Route 4
Reactant of Route 4
Clobuzarit
Reactant of Route 5
Clobuzarit
Reactant of Route 6
Clobuzarit

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。